molecular formula C17H19NO3S B5679053 ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B5679053
M. Wt: 317.4 g/mol
InChI Key: DUIZGDIPPCQVNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate often involves multicomponent reactions under mild conditions. For example, a related molecule, ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was synthesized from ethyl 3-aminocrotonate and phenyl isothiocyanates using 2,2-dichloroacetyl chloride in THF/CH3CN at 50°C (Pekparlak et al., 2018).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically characterized using X-ray diffraction, FT-IR, and NMR spectroscopy. For instance, the crystal structure and spectroscopic characteristics of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were elucidated, highlighting the importance of these techniques in understanding the geometry and electronic structure of such molecules (Pekparlak et al., 2018).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions, reflecting their rich chemical properties. For example, the reaction of thiocarbamoyl derivatives with metal ions like Co(II), Cu(II), and Zn(II) leads to the formation of complexes, which were characterized by spectral analysis and showed significant pharmacological effects (Sherif & Hosny, 2014).

properties

IUPAC Name

ethyl 5-ethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-13-11-14(17(20)21-4-2)16(22-13)18-15(19)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIZGDIPPCQVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate

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